molecular formula C11H7BrClNO3 B13007081 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid

4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B13007081
M. Wt: 316.53 g/mol
InChI Key: MJULDOZWQLUWLS-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H7BrClNO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 6-methoxyquinoline, followed by carboxylation. For example, 6-methoxyquinoline can be brominated using bromine in the presence of a catalyst, followed by chlorination using phosphorus oxychloride. The resulting intermediate can then be carboxylated using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various biaryl compounds resulting from coupling reactions .

Scientific Research Applications

4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of the carboxylic acid group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

4-bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-17-9-2-5-8(3-7(9)13)14-4-6(10(5)12)11(15)16/h2-4H,1H3,(H,15,16)

InChI Key

MJULDOZWQLUWLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)Cl

Origin of Product

United States

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